(Z)-2-propylpent-2-enoic acid
CAS No.: 33786-47-9; 60218-41-9
Cat. No.: VC7137005
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33786-47-9; 60218-41-9 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.198 |
IUPAC Name | (Z)-2-propylpent-2-enoic acid |
Standard InChI | InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |
Standard InChI Key | ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |
SMILES | CCCC(=CCC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(Z)-2-Propylpent-2-enoic acid (PubChem CID: 6439659) is an α,β-unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone substituted with a propyl group at the second carbon. Its IUPAC name is (Z)-2-propylpent-2-enoic acid, reflecting the cis configuration of the double bond between C2 and C3 . Key identifiers include:
Molecular Descriptors
Structural Features
The Z isomer’s planar geometry arises from the cis arrangement of the propyl and carboxylic acid groups across the double bond. This configuration influences intermolecular interactions, solubility, and reactivity compared to its E isomer counterpart.
Synthesis and Production
Challenges in Isomer Isolation
The patent EP0293752A2 highlights the difficulty in obtaining the E isomer selectively, as conventional dehydration or saponification methods favor Z formation . Key steps in Z isomer synthesis include:
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Hydrolysis of Nitriles: Reaction of 2-propyl-2-pentenenitrile with strong acids (e.g., HCl) yields 2-propyl-2-pentenoic acid, with Z predominance .
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Solvent Extraction: Isolation using nonpolar solvents like n-hexane separates the oily Z isomer from aqueous phases .
Table 1: Comparison of Z and E Isomer Synthesis Conditions
Parameter | Z Isomer | E Isomer |
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Catalyst | Tertiary amines (e.g., N-methylpyrrolidine) | |
Temperature | 130–150°C | 230–240°C |
Isomer Ratio (Z:E) | 80:20 | 20:80 |
Yield | 50–60% | 40–50% |
Physicochemical Properties
Physical State and Stability
The Z isomer exists as an oily liquid at room temperature, contrasting with the crystalline E isomer (melting point: 38–40°C) . Its lower melting point is attributed to reduced molecular symmetry, hindering lattice formation.
Solubility and Reactivity
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Solubility: Miscible with organic solvents (e.g., n-hexane, ethyl acetate) but sparingly soluble in water .
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Chemical Reactivity: The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, making it a versatile intermediate in organic synthesis .
Pharmacological Significance
Metabolic and Toxicological Profile
(Z)-2-Propylpent-2-enoic acid shares structural similarities with valproic acid, a known hepatotoxicant. Studies on valproic acid metabolites, such as 4-ene-VPA, suggest that unsaturated analogs induce oxidative stress via mitochondrial dysfunction . While direct evidence for the Z isomer’s toxicity is limited, its conjugated double bond may similarly generate reactive oxygen species (ROS), contributing to cellular damage .
Hypothesized Biological Interactions
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Enzyme Inhibition: Potential inhibition of cytochrome P450 enzymes, altering drug metabolism.
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Lipid Peroxidation: The unsaturated backbone may interact with cellular membranes, promoting lipid peroxidation .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR reveals vinyl proton resonances at δ 5.3–5.6 ppm (cis coupling constant ) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 142.20 [M-H]⁻ .
Chromatographic Methods
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HPLC: Reverse-phase C18 columns resolve Z and E isomers using acetonitrile/water gradients.
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GC-MS: Derivatization with diazomethane enhances volatility for gas-phase analysis .
Industrial and Research Applications
Pharmaceutical Intermediates
The Z isomer serves as a precursor in synthesizing valproic acid derivatives, though its therapeutic use is limited due to isomer-specific activity differences.
Material Science
Its unsaturated structure is exploited in polymer chemistry for cross-linking reactions, improving material durability.
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